molecular formula C22H45NO2 B13757197 N-Ethyl-N-(2-hydroxyethyl)stearamide CAS No. 24731-31-5

N-Ethyl-N-(2-hydroxyethyl)stearamide

Cat. No.: B13757197
CAS No.: 24731-31-5
M. Wt: 355.6 g/mol
InChI Key: AMPMLHRGDKAIBJ-UHFFFAOYSA-N
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Description

N-ethyl-n-(2-hydroxyethyl)octadecanamide is a synthetic compound with the molecular formula C22H45NO2. It is also known by various other names such as Clindrol 200-MS, Comperlan HS, and Stearamide MEA . This compound is characterized by its long hydrocarbon chain and the presence of both an amide and a hydroxyl group, making it a versatile molecule in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-ethyl-n-(2-hydroxyethyl)octadecanamide typically involves the reaction of octadecanoic acid (stearic acid) with ethanolamine and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Formation of Stearic Acid Amide: Stearic acid reacts with ethanolamine to form N-(2-hydroxyethyl)stearamide.

    Ethylation: The N-(2-hydroxyethyl)stearamide is then reacted with ethylamine to form n-ethyl-n-(2-hydroxyethyl)octadecanamide.

Industrial Production Methods

In industrial settings, the production of n-ethyl-n-(2-hydroxyethyl)octadecanamide is typically carried out in large reactors where the reactants are mixed and heated under specific conditions. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through processes such as distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-n-(2-hydroxyethyl)octadecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products

    Oxidation: Formation of n-ethyl-n-(2-oxoethyl)octadecanamide.

    Reduction: Formation of n-ethyl-n-(2-aminoethyl)octadecanamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-ethyl-n-(2-hydroxyethyl)octadecanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of n-ethyl-n-(2-hydroxyethyl)octadecanamide involves its interaction with cell membranes and various molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with lipid bilayers, potentially stabilizing cell membranes. Additionally, it may modulate signaling pathways by interacting with specific receptors or enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)stearamide: Lacks the ethyl group, making it less hydrophobic.

    Stearamide MEA: Similar structure but different functional groups.

    N-Stearoylethanolamine: Contains a similar amide linkage but different substituents.

Uniqueness

N-ethyl-n-(2-hydroxyethyl)octadecanamide is unique due to its specific combination of an ethyl group and a hydroxyl group attached to the amide linkage. This unique structure imparts distinct physicochemical properties, such as enhanced hydrophobicity and emulsifying ability, making it particularly useful in various industrial and research applications .

Properties

CAS No.

24731-31-5

Molecular Formula

C22H45NO2

Molecular Weight

355.6 g/mol

IUPAC Name

N-ethyl-N-(2-hydroxyethyl)octadecanamide

InChI

InChI=1S/C22H45NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23(4-2)20-21-24/h24H,3-21H2,1-2H3

InChI Key

AMPMLHRGDKAIBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CC)CCO

Origin of Product

United States

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